molecular formula C10H15NO B095777 1-(2-Methoxyphenyl)propan-2-amine CAS No. 15402-84-3

1-(2-Methoxyphenyl)propan-2-amine

Cat. No.: B095777
CAS No.: 15402-84-3
M. Wt: 165.23 g/mol
InChI Key: VBAHFEPKESUPDE-UHFFFAOYSA-N
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Description

2-(2-Methoxy-phenyl)-1-methyl-ethylamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the benzene ring and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-phenyl)-1-methyl-ethylamine can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with nitroethane to form 2-methoxyphenyl-2-nitropropene, which is then reduced to 2-(2-methoxyphenyl)-1-methyl-ethylamine using a reducing agent such as lithium aluminum hydride . Another method involves the use of Grignard reagents, where 2-methoxyphenylmagnesium bromide reacts with ethylamine to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 2-(2-Methoxy-phenyl)-1-methyl-ethylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-phenyl)-1-methyl-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-phenyl)-1-methyl-ethylamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and ethylamine chain play crucial roles in its binding affinity and activity. The compound may act as an agonist or antagonist at specific receptors, influencing various biochemical pathways . Further research is needed to fully elucidate its mechanism of action and molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxy-phenyl)-1-methyl-ethylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a methoxy group and an ethylamine chain allows for diverse applications and interactions that are not observed in other similar compounds .

Properties

IUPAC Name

1-(2-methoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAHFEPKESUPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80934899
Record name 1-(2-Methoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15402-84-3
Record name 2-Methoxyamphetamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15402-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desmethylmethoxyphenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015402843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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